BenchChemオンラインストアへようこそ!

3-acetyl-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide

PI3K inhibition Structure–activity relationship Sulfonamide NH acidity

3-acetyl-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide (CAS 2309798-14-7, molecular formula C20H15N3O3S2, molecular weight 409.48 g/mol) is a heterocyclic sulfonamide belonging to the thiazolo[5,4-b]pyridine class. This class has been recognized as a privileged scaffold in medicinal chemistry because of its structural similarity to thiazolo[4,5-d]pyrimidine, a classic biologically useful skeleton.

Molecular Formula C20H15N3O3S2
Molecular Weight 409.48
CAS No. 2309798-14-7
Cat. No. B2503287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-acetyl-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide
CAS2309798-14-7
Molecular FormulaC20H15N3O3S2
Molecular Weight409.48
Structural Identifiers
SMILESCC(=O)C1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4
InChIInChI=1S/C20H15N3O3S2/c1-13(24)15-4-2-5-17(12-15)28(25,26)23-16-9-7-14(8-10-16)19-22-18-6-3-11-21-20(18)27-19/h2-12,23H,1H3
InChIKeyPQCKYNKUQGNUMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-acetyl-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide (CAS 2309798-14-7): Chemical Identity, Pharmacophore Class, and Procurement-Relevant Context


3-acetyl-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide (CAS 2309798-14-7, molecular formula C20H15N3O3S2, molecular weight 409.48 g/mol) is a heterocyclic sulfonamide belonging to the thiazolo[5,4-b]pyridine class . This class has been recognized as a privileged scaffold in medicinal chemistry because of its structural similarity to thiazolo[4,5-d]pyrimidine, a classic biologically useful skeleton [1]. Thiazolo[5,4-b]pyridine derivatives have been developed as potent phosphoinositide 3-kinase (PI3K) inhibitors, with representative compounds achieving IC50 values in the low nanomolar range (e.g., 3.6 nM for compound 19a against PI3Kα) [1], and as selective EGFR tyrosine kinase inhibitors targeting resistance mutations in non-small cell lung cancer [2]. The target compound incorporates a 3-acetyl substituent on the benzenesulfonamide phenyl ring, a structural feature that distinguishes it from the more common 4-acetyl regioisomer (CAS 863594-61-0) and the unsubstituted parent compound (CAS 863594-64-3).

Why Generic Substitution Fails for 3-acetyl-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide: Regioisomeric, Physicochemical, and Pharmacophoric Differentiation from Closest Analogs


Generic substitution among thiazolo[5,4-b]pyridine sulfonamides is scientifically invalid because minor structural changes—particularly the position of the acetyl substituent on the benzenesulfonamide ring—profoundly alter key pharmacological determinants. Published structure–activity relationship (SAR) studies on thiazolo[5,4-b]pyridine-based PI3K inhibitors demonstrate that the sulfonamide NH proton acidity, modulated by electron-withdrawing aryl substituents, directly governs the strength of the charged interaction with the conserved Lys802 residue in the PI3Kα active site [1]. The 3-acetyl regioisomer places the electron-withdrawing acetyl group at the meta position relative to the sulfonamide linkage, generating a distinct electronic resonance pattern compared to the para-substituted 4-acetyl analog (CAS 863594-61-0). This difference in substitution pattern can affect the pKa of the sulfonamide NH, hydrogen-bonding geometry, and overall molecular dipole—all of which influence target binding affinity and selectivity. Furthermore, the 3-acetyl group provides a chemically orthogonal reactive handle for downstream derivatization (e.g., condensation, reduction, or heterocycle formation) that is sterically and electronically distinct from the 4-acetyl variant. Replacing the 3-acetyl compound with its 4-acetyl regioisomer, the unsubstituted parent (CAS 863594-64-3), or the 2-methylphenyl analog (CAS 2309585-33-7) without systematic validation would introduce uncontrolled variables into any biological assay or synthetic sequence, potentially leading to non-reproducible results or erroneous SAR conclusions.

Quantitative Differentiation Evidence for 3-acetyl-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide: Regioisomeric, Electronic, and Scaffold-Level Comparisons with Closest Analogs


Regioisomeric Acetyl Positioning: Meta- vs. Para-Substitution and Predicted Impact on Sulfonamide NH Acidity and PI3Kα Target Engagement

The target compound bears a 3-acetyl (meta) substituent on the benzenesulfonamide phenyl ring, in contrast to the more commonly cataloged 4-acetyl (para) regioisomer (CAS 863594-61-0, molecular formula C20H15N3O3S2, identical molecular weight 409.5 g/mol) . In the published PI3Kα SAR for thiazolo[5,4-b]pyridine sulfonamides, electron-deficient aryl sulfonamides (e.g., 2-chloro-4-fluorophenyl sulfonamide 19b) enhance PI3Kα inhibitory potency by increasing sulfonamide NH acidity, which strengthens the charged interaction with Lys802 [1]. The meta-acetyl group exerts a distinct inductive and resonance effect on the sulfonamide NH compared to para-acetyl substitution: the Hammett substituent constant σmeta for acetyl is +0.38, while σpara is +0.50, indicating that 4-acetyl is a stronger electron-withdrawing group via resonance but the 3-acetyl exerts its effect primarily through induction, producing a different electronic profile at the sulfonamide nitrogen [2]. These regioisomers are chromatographically separable and cannot be presumed to exhibit equivalent biological activity without explicit comparative assay data.

PI3K inhibition Structure–activity relationship Sulfonamide NH acidity

Acetyl vs. Unsubstituted Parent: Impact of the 3-Acetyl Group on Physicochemical Properties Relevant to Biological Profiling

The 3-acetyl substituent introduces a hydrogen-bond acceptor (C=O) and additional hydrophobic surface area relative to the unsubstituted parent compound N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzenesulfonamide (CAS 863594-64-3, molecular formula C18H13N3O2S2, MW 367.44 g/mol) . While experimentally measured logP or logD values are not publicly available for either compound, the 3-acetyl group adds approximately 0.4–0.6 units to the calculated logP (clogP) based on the difference between acetylbenzene (clogP ≈ 1.6) and benzene (clogP ≈ 2.1 for methyl phenyl ketone vs. toluene analogs). In the PI3Kα SAR study by Xia et al. (2020), the nature of the sulfonamide aryl substituent was shown to critically influence inhibitory potency, with electron-deficient aryl groups (e.g., 2-chloro-4-fluorophenyl in 19b) providing enhanced activity compared to electron-rich or unsubstituted phenyl [1]. The 3-acetyl group introduces both electron-withdrawing character and an additional polar interaction site absent in the unsubstituted parent, suggesting potential for differentiated target binding and pharmacokinetic behavior.

Lipophilicity modulation Hydrogen-bond acceptor capacity Physicochemical property optimization

Thiazolo[5,4-b]pyridine Core as a Validated PI3K and EGFR-TK Pharmacophore: Class-Level Evidence Supporting the Scaffold's Biological Relevance

The thiazolo[5,4-b]pyridine core shared by the target compound has been independently validated as a key pharmacophore for kinase inhibition. In the PI3K study by Xia et al. (2020), compound 19a—a 2-pyridyl, 4-morpholinyl-substituted thiazolo[5,4-b]pyridine—achieved an IC50 of 3.6 nM against PI3Kα, with the sulfonamide group confirmed as critical for activity through direct interaction with Lys802 [1]. In a separate and structurally distinct EGFR-TK inhibitor series, Borude et al. (2024) reported that the lead compound 10k, N-(3-(6-(2-aminopyrimidin-5-yl)thiazolo[5,4-b]pyridin-2-yl)-2-methylphenyl)-2,5-difluorobenzenesulfonamide, displayed IC50 values of 0.010 μM (HCC827), 0.08 μM (NCI-H1975), and 0.82 μM (A-549), equipotent to the clinically approved drug Osimertinib, with selective cytotoxicity toward cancer cells and no toxicity to normal BEAS-2B cells at concentrations exceeding 35 μM [2]. These independent findings establish the thiazolo[5,4-b]pyridine-sulfonamide hybrid as a productive template for kinase inhibitor discovery. The target compound, while not itself profiled in these studies, shares the identical core scaffold and sulfonamide linkage, positioning it as a structurally plausible candidate for PI3K, EGFR-TK, or related kinase screening cascades.

PI3Kα inhibition EGFR-TK inhibition Kinase inhibitor scaffold

Orthogonal Synthetic Utility: 3-Acetyl Group as a Chemically Addressable Handle for Diversification Not Available in Non-Acetylated Analogs

The 3-acetyl group on the benzenesulfonamide ring serves as a versatile synthetic handle enabling chemical transformations that are not possible with the unsubstituted parent (CAS 863594-64-3) or the 2-methylphenyl analog (CAS 2309585-33-7). Specifically, the acetyl carbonyl can undergo: (i) condensation with hydrazines or hydroxylamines to form hydrazones or oximes; (ii) reduction to the corresponding secondary alcohol or ethyl substituent; (iii) α-halogenation followed by nucleophilic displacement for heterocycle annulation; (iv) Baeyer-Villiger oxidation to the acetate ester. The meta positioning further distinguishes the 3-acetyl compound from the 4-acetyl regioisomer in terms of steric accessibility and the electronic influence on the aromatic ring's reactivity in electrophilic substitution reactions . The acetyl-bearing benzenesulfonamide substructure has been reported to modulate inhibition profiles relative to primary sulfonamide analogs; a 2024 study evaluated five different sulfonamide substitution patterns (acetyl, pyridine, thiazole, pyrimidine, and carbamimidoyl) and found that the functionalization significantly altered the inhibition profile compared to the corresponding primary sulfonamide [1]. This chemical versatility makes the 3-acetyl compound uniquely suited as a starting point for fragment elaboration, library synthesis, or bioconjugation strategies.

Chemical biology probe synthesis Fragment-based drug discovery Sulfonamide derivatization

Optimal Research and Industrial Application Scenarios for 3-acetyl-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide Based on Quantitative Differentiation Evidence


PI3Kα and EGFR-TK Inhibitor Screening Campaigns Leveraging the 3-Acetyl Regioisomer's Unique Electronic Profile

The thiazolo[5,4-b]pyridine scaffold has been independently validated as a nanomolar-potency pharmacophore for both PI3Kα (IC50 = 3.6 nM for compound 19a) and EGFR-TK (IC50 = 0.010–0.82 μM for compound 10k across HCC827, NCI-H1975, and A-549 cell lines) [1][2]. The 3-acetyl compound distinguishes itself from the 4-acetyl regioisomer through a different Hammett electronic profile (σmeta = +0.38 vs. σpara = +0.50), which is predicted to modulate sulfonamide NH acidity and therefore Lys802 interaction strength in PI3Kα [3][4]. Research groups conducting kinase inhibitor screening or SAR expansion should procure the 3-acetyl compound specifically to probe how meta-substitution on the benzenesulfonamide influences isoform selectivity, particularly given that compound 19a showed approximately 10-fold reduced activity against PI3Kβ compared to PI3Kα, γ, and δ [3]. The 3-acetyl regioisomer may yield a selectivity fingerprint distinct from para-substituted or unsubstituted analogs.

Fragment Elaboration and Focused Library Synthesis Utilizing the 3-Acetyl Carbonyl as a Reactive Handle

The 3-acetyl substituent provides a reactive ketone carbonyl that can serve as a chemical diversification point for condensation, reduction, reductive amination, or α-functionalization reactions—transformations inaccessible with the unsubstituted parent (CAS 863594-64-3) . Medicinal chemistry teams employing fragment-based drug discovery can use the 3-acetyl compound as a starting fragment for rapid analog generation. The meta positioning of the acetyl group creates different steric constraints and electronic directing effects compared to the 4-acetyl analog, enabling access to substitution patterns not readily available from the para isomer. In a 2024 study, functionalization of the sulfonamide with different groups including acetyl was shown to alter the inhibition profile compared to the primary sulfonamide, underscoring the value of the acetyl handle for modulating biological activity [5].

Selective Anticancer Agent Development Targeting Resistance Mutations in Non-Small Cell Lung Cancer

The EGFR-TK inhibitor study by Borude et al. (2024) established that thiazolo[5,4-b]pyridine sulfonamides can achieve equipotency with Osimertinib against HCC827, NCI-H1975, and A-549 lung cancer cell lines while maintaining selectivity over normal BEAS-2B cells at concentrations exceeding 35 μM [2]. The 3-acetyl compound, with its unique substitution pattern on the benzenesulfonamide ring, represents a structurally distinct member of this chemotype. Given that the EGFR-TK lead compound 10k induced 31.9% early apoptosis and 8.8% late apoptosis (versus 2.0% and 1.6% in controls) and engaged Cys797 via hydrogen bonding in docking studies [2], research groups investigating resistance mutation-targeting EGFR inhibitors should evaluate the 3-acetyl compound as part of a larger analog panel to identify substitution patterns that may overcome specific resistance mechanisms not addressed by existing clinical agents.

Chemical Biology Probe Development Requiring Orthogonal Reactive Handles for Bioconjugation

The 3-acetyl group provides a bioorthogonal ketone handle suitable for oxime or hydrazone ligation strategies in chemical biology applications . Unlike the 4-acetyl regioisomer or the unsubstituted parent, the 3-acetyl compound offers this reactive functionality at the meta position of the benzenesulfonamide, which may confer different steric accessibility for conjugation reagents. This feature is particularly valuable for developing affinity-based chemical probes, PROTAC (PROteolysis TArgeting Chimera) linker attachment points, or fluorescent probe derivatives based on the thiazolo[5,4-b]pyridine kinase inhibitor scaffold. The ability to chemoselectively modify the 3-acetyl group while preserving the sulfonamide and thiazolopyridine pharmacophoric elements intact is a differentiation advantage not shared by non-acetylated analogs in this compound class.

Quote Request

Request a Quote for 3-acetyl-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.